N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-12-11-18(15-20(21)25-13-5-10-23(25)27)24-22(26)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAALVGXUKXOPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Aniline
The aniline precursor can be synthesized via sequential functionalization:
Step 1 : Methoxylation of 3-nitrophenol at C4 using dimethyl sulfate (DMS) in alkaline conditions.
Step 2 : Reduction of the nitro group to amine using H2/Pd-C (82% yield).
Step 3 : Pyrrolidinone introduction via Buchwald-Hartwig coupling with γ-butyrolactam (Pd2(dba)3/Xantphos catalyst system).
Key parameters:
- Temperature: 110°C for lactam coupling
- Solvent: Toluene/tert-butanol (3:1 v/v)
- Reaction time: 18 hours
Preparation of Naphthalen-1-ylacetyl Chloride
Derivatization of naphthalene-1-acetic acid (commercially available):
- Activation : Treat with oxalyl chloride (2 eq) in dry DCM
- Catalysis : 1% DMF (v/v) as acylation promoter
- Workup : Remove excess reagent under reduced pressure
Amide Bond Formation
Coupling reaction under Schotten-Baumann conditions:
| Component | Quantity | Role |
|---|---|---|
| Aniline derivative | 1.0 eq | Nucleophile |
| Acetyl chloride | 1.2 eq | Electrophile |
| NaOH (10% aq) | 3.0 eq | Base |
| Dichloromethane | 5 vol | Solvent |
Procedure :
- Dissolve aniline in DCM, cool to 0°C
- Add NaOH solution dropwise under vigorous stirring
- Introduce acetyl chloride via syringe pump over 30 minutes
- Warm to room temperature, stir for 4 hours
Yield Optimization :
- Microwave-assisted coupling (100W, 80°C) reduces reaction time to 45 minutes
- Additive strategy: 0.1 eq DMAP improves conversion to 91%
Pathway B: Nucleophilic Displacement Approach
Synthesis of 2-Chloro-N-[4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Phenyl]Acetamide
Intermediate preparation via chloroacetylation:
Reaction Scheme :
Aniline + Chloroacetyl chloride → Chloroacetamide
Conditions :
- Solvent: THF/water biphasic system
- Base: NaHCO3 (2.5 eq)
- Temperature: 0°C → rt
- Time: 6 hours
Characterization Data :
Naphthalen-1-yl Group Introduction
Metal-Mediated Cross-Coupling :
Option 1 : Kumada Coupling
- Reagent: Naphthalen-1-ylmagnesium bromide (2.0 eq)
- Catalyst: Ni(acac)2 (5 mol%)
- Solvent: Dry THF
- Temperature: −78°C → 40°C gradient
Option 2 : Ullmann-Type Coupling
- Reagent: Naphthalen-1-ylboronic acid (1.5 eq)
- Catalyst: CuI (10 mol%)/1,10-phenanthroline (20 mol%)
- Base: Cs2CO3 (3.0 eq)
- Solvent: DMF, 110°C, 24 hours
Yield Comparison :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Kumada | −78 → 40 | 8 | 68 |
| Ullmann | 110 | 24 | 57 |
Alternative Synthetic Strategies
Enzymatic Acetylation
Recent advances in biocatalysis suggest potential for:
- Lipase-mediated amide formation (Candida antarctica Lipase B)
- Conditions :
- Substrate ratio 1:1.2 (aniline:acid)
- Solvent: tert-butanol/water (9:1)
- Temperature: 37°C, pH 7.4 buffer
Advantages :
Flow Chemistry Approach
Microreactor systems enable:
- Precise temperature control (ΔT ±0.5°C)
- Reduced reaction volumes (50–100 μL)
- Inline IR monitoring of amide formation
- Residence time: 8.2 minutes
- Conversion: 94%
- Productivity: 12 g/h
Critical Analysis of Methodologies
Yield Optimization Challenges
Key factors impacting overall yield:
Steric Hindrance :
Solvent Effects :
Catalyst Loading :
Purification Considerations
| Impurity Type | Removal Method | Efficiency |
|---|---|---|
| Unreacted aniline | Acid-base extraction | >95% |
| Diacetylated byproduct | Column chromatography | 89% |
| Metal residues | Chelex-100 resin | 99.8% |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Bond
The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Notes :
-
Steric hindrance from the naphthyl group may slightly reduce hydrolysis rates compared to simpler acetamides.
-
The pyrrolidinone ring remains intact under these conditions.
Functionalization of the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring can undergo demethylation or serve as a directing group in electrophilic substitution.
Demethylation
| Conditions | Reagents | Products | Efficiency |
|---|---|---|---|
| Strong acid + nucleophile | HBr (48%), acetic acid | 3-(2-oxopyrrolidin-1-yl)-4-hydroxyphenyl derivative | ~75% yield |
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to -OCH₃ | Nitro-substituted derivative |
| Sulfonation | SO₃, H₂SO₄ | Para to -OCH₃ | Sulfonic acid derivative |
Key Insight :
The methoxy group directs incoming electrophiles to the para position, but steric effects from the pyrrolidinone may alter regioselectivity .
Reactivity of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl moiety participates in ring-opening and condensation reactions.
Acid-Catalyzed Ring Opening
| Conditions | Reagents | Products |
|---|---|---|
| HCl (conc.), ethanol | γ-Aminobutyric acid derivative + ketone | Linear chain with terminal amine and ketone functionalities |
Condensation with Amines
| Conditions | Reagents | Products |
|---|---|---|
| Reflux in THF | Primary amines | Spirocyclic or fused bicyclic derivatives |
Mechanistic Note :
The carbonyl group in the pyrrolidinone facilitates nucleophilic attack, enabling ring modification .
Naphthyl Group Modifications
The naphthalen-1-yl group undergoes electrophilic substitution, with reactivity influenced by conjugation.
| Reaction | Conditions | Position | Products |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | α-position | 1-bromo-naphthyl derivative |
| Oxidation | KMnO₄, H₂O, 100°C | Naphthoquinone | Oxidized naphthoquinone structure |
Challenges :
-
Steric hindrance at the α-position reduces substitution efficiency compared to β-naphthyl analogs.
Cross-Coupling Reactions
The naphthyl group and aryl backbone enable catalytic coupling reactions.
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aminated naphthyl-acetamide analogs | 55–65% |
Optimization :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, derivatives of this compound have shown growth inhibition percentages exceeding 70% against specific tumor types in vitro .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Investigations into its mechanism of action suggest it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance neurotransmitter availability, potentially improving cognitive functions.
Antimicrobial Properties
Preliminary research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing effective minimum inhibitory concentrations (MICs) around 256 µg/mL .
Drug Development
The unique structural characteristics of this compound make it a candidate for further development in drug formulation. Its ability to modify biological pathways suggests potential for treating conditions like inflammation and pain management.
Formulation Studies
Studies are underway to explore the formulation of this compound into various delivery systems, such as nanoparticles or liposomes, which could enhance its bioavailability and therapeutic efficacy .
Polymer Chemistry
The compound's chemical properties allow for its use in polymer chemistry, where it can be incorporated into polymer matrices to create materials with specific thermal and mechanical properties. This application is particularly relevant in developing smart materials that respond to environmental stimuli.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities, facilitating the discovery of new therapeutic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Demonstrated >70% growth inhibition in lung cancer cell lines |
| Study 2 | Neuroprotective effects | Inhibition of acetylcholinesterase activity observed |
| Study 3 | Antimicrobial activity | Effective against E. coli and S. aureus with MICs around 256 µg/mL |
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the naphthalene moiety are key structural elements that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 2-oxopyrrolidin-1-yl group enhances receptor binding, particularly in CNS targets .
- Substitutions on the phenyl ring (e.g., methoxy vs. hydrazine) modulate solubility and bioactivity .
Naphthalene-Modified Acetamides
Naphthalene-containing analogs prioritize aromatic stacking interactions. Notable examples:
Key Observations :
- Substitutions like 3-nitrophenyl (in thiazolidinone derivatives) significantly boost antiparkinsonian efficacy compared to unmodified naphthalene .
Thiazolidinone and Pyrimidine Hybrids
Heterocyclic modifications influence target selectivity and potency:
Key Observations :
- Sulfanyl and pyrimidine groups introduce hydrogen-bonding sites, improving target engagement .
- Higher molecular weights (>500 g/mol) may limit bioavailability compared to simpler acetamides .
Data Tables
Table 1: Molecular Properties of Key Compounds
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antioxidant and anticancer properties, along with relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a methoxy group, a pyrrolidinone moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 354.40 g/mol . The presence of multiple functional groups allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.40 g/mol |
| LogP | 3.4 |
| Polar Surface Area (Ų) | 77 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant activity. The DPPH radical scavenging method is commonly employed to assess this property. In comparative studies, some derivatives of related compounds have shown antioxidant activity surpassing that of ascorbic acid, which is a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that certain derivatives exhibit selective cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values for these compounds suggest their potential as therapeutic agents:
| Cell Line | IC50 (µM) |
|---|---|
| U-87 (Glioblastoma) | 2.02 |
| MDA-MB-231 (Breast Cancer) | 2.059 |
These values indicate that the compound's derivatives are significantly cytotoxic compared to normal cell lines, suggesting a targeted efficacy against cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antioxidant Evaluation : A study found that certain derivatives exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid, indicating strong free radical scavenging capabilities .
- Cytotoxicity Assessments : In vitro tests showed that various synthesized derivatives displayed significant cytotoxic effects on cancer cell lines, with IC50 values below the 10 µM threshold considered indicative of potent activity .
- Mechanistic Insights : Research has suggested that the presence of specific functional groups in the compound enhances its lipophilicity and hydrogen bonding capacity, which may improve its pharmacological profiles .
Q & A
Q. What are the optimal synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling naphthalene acetic acid derivatives with substituted phenyl rings via amide bond formation. For example, acylation reactions using 2-(naphthalen-1-yl)acetyl chloride and 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under anhydrous conditions (e.g., dichloromethane, triethylamine) yield the target compound .
- Purity Optimization : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Monitor intermediates via TLC and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s structure be validated, and what crystallographic tools are recommended?
- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving stereochemistry. Use SHELXL for refinement, leveraging hydrogen-bonding patterns (e.g., N–H···O interactions) to confirm planar amide groups and molecular packing .
- Spectroscopic Techniques : IR spectroscopy identifies key functional groups (amide C=O stretch ~1650 cm), while H NMR confirms methoxy protons (δ ~3.8 ppm) and naphthyl aromatic protons (δ ~7.2–8.3 ppm) .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
- Solubility : Limited aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for stock solutions. Solubility in organic solvents: DMF > DCM > acetone .
- Stability : Stable at −20°C in dark, anhydrous conditions. Degrades under UV light (half-life <24 hrs); include antioxidants (e.g., BHT) in formulations for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Experimental Design :
- Dose-Response Studies : Test across a broad concentration range (1 nM–100 µM) to identify therapeutic windows.
- Target Profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler) or receptor-binding studies (SPR/BLI) to differentiate off-target effects .
- Cell-Line Specificity : Compare activity in cancer (e.g., MCF-7, A549) vs. normal cell lines (e.g., HEK293) to assess selectivity .
- Data Analysis : Apply multivariate statistics (PCA) to correlate structural features (e.g., pyrrolidinone ring conformation) with activity trends .
Q. What strategies are recommended for elucidating the compound’s metabolic pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify phase I metabolites (oxidation at pyrrolidinone) and phase II conjugates (glucuronidation of naphthyl group) .
- Isotopic Labeling : Synthesize C-labeled analogs to trace metabolic intermediates. Use F NMR if fluorinated derivatives are synthesized .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Derivatization : Modify the:
- Pyrrolidinone ring : Introduce substituents (e.g., methyl, fluorine) to alter electron density.
- Naphthyl group : Replace with substituted aryl rings (e.g., biphenyl, indole) to enhance hydrophobicity .
- Computational Modeling : Perform DFT calculations (Gaussian 16) to predict binding affinities to targets like COX-2 or EGFR. Validate with molecular docking (AutoDock Vina) .
Q. What experimental approaches can validate the compound’s mechanism of action in cellular models?
- Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., NF-κB, PI3K/AKT). Monitor downstream markers (e.g., p65 phosphorylation) via Western blot .
- Imaging : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
- Standardization : Adopt uniform assay conditions (e.g., 48-hr incubation, 10% FBS). Cross-validate using orthogonal assays (e.g., MTT vs. ATP-lite for cytotoxicity) .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
Q. Why do solubility and stability data vary between publications?
- Environmental Factors : Variations in pH (use PBS buffer), temperature, and light exposure during testing. Standardize protocols per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
